Mal‑PEG8‑Val‑Cit‑PAB‑MMAE: PEGylated Linker-Payload for High-DAR ADCs
Mal‑PEG8‑Val‑Cit‑PAB‑MMAE (CAS 2353409‑69‑3, MW 1626.97) is a drug‑linker conjugate for antibody‑drug conjugates (ADCs) that integrates a maleimide‑terminated octaethylene glycol (PEG8) spacer, a cathepsin‑B‑cleavable Val‑Cit dipeptide, a self‑immolative para‑aminobenzyl (PAB) moiety, and the microtubule inhibitor monomethyl auristatin E (MMAE) . The PEG8 spacer is the critical differentiating structural element: its eight ethylene oxide units impart sufficient hydrophilicity to counterbalance the hydrophobicity of the MMAE payload, thereby enabling homogeneous conjugation at a high drug‑to‑antibody ratio (DAR 8) while mitigating aggregation, rapid plasma clearance, and antigen‑independent toxicity—limitations that plague non‑PEGylated Val‑Cit‑PAB‑MMAE constructs such as MC‑Val‑Cit‑PAB‑MMAE [1].
PEG8 spacer permits homogeneous DAR 8 conjugation from native cysteine antibodies
Hydrophilicity mitigates aggregation‑driven clearance and solubility limitations
Counters antigen‑independent off‑target clearance; supports improved exposure profile in ADC research
[1] Lyon, R.P. et al. (2015) 'Reducing hydrophobicity of homogeneous antibody‑drug conjugates improves pharmacokinetics and therapeutic index', Nature Biotechnology, 33(7), pp. 733–735. View Source
Mal‑PEG8‑Val‑Cit‑PAB‑MMAE vs. Shorter-PEG and Non-PEGylated Analogs
Val‑Cit‑PAB‑MMAE‑based linkers share a common enzyme‑cleavable release mechanism, yet their biophysical behaviour diverges sharply depending on the presence and length of a polyethylene glycol spacer. Non‑PEGylated variants such as MC‑Val‑Cit‑PAB‑MMAE are inherently hydrophobic; when conjugated at DAR > 4, the resulting ADCs suffer from aggregation‑driven accelerated plasma clearance and dose‑limiting antigen‑independent toxicity [1]. PEGylation with only four ethylene oxide units (PEG4) provides modest hydrophilicity but is insufficient to fully mask payload hydrophobicity at DAR 8, leading to sub‑optimal pharmacokinetics relative to PEG8‑containing constructs [2]. The PEG8 chain length represents a key performance threshold—studies demonstrate that clearance rates decrease progressively from PEG0 to PEG8, beyond which no further improvement is observed, establishing PEG8 as the minimal chain length that achieves maximal pharmacokinetic benefit [3]. Consequently, substituting Mal‑PEG8‑Val‑Cit‑PAB‑MMAE with either a non‑PEGylated or a shorter‑PEG analog will compromise DAR 8 homogeneity, accelerate clearance, and reduce the therapeutic window.
Target: PEG8 linker
Enables homogeneous DAR 8 with low aggregation; achieves maximal pharmacokinetic benefit among PEG series
Substitute: Non‑PEGylated analog
DAR > 4 causes aggregation, rapid clearance, and increased antigen‑independent toxicity; cannot replicate high‑DAR homogeneity
Target: PEG8 linker
Optimal chain length; further PEG units add no clearance benefit; preserves potency and processability
Substitute: PEG4 analog
Insufficient hydrophilicity at DAR 8; yields faster clearance and higher aggregation than PEG8; sub‑optimal developability
[1] Dumelin, C. et al. (2024) 'Exo‑Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates', Journal of Medicinal Chemistry, 67(20), pp. 18124–18138. View Source
[2] JITC (2025) '953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs', Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
[3] Burke, P.J. et al. (2017) 'Optimization of a PEGylated Glucuronide‑Monomethylauristatin E Linker for Antibody–Drug Conjugates', Molecular Cancer Therapeutics, 16(1), pp. 116–123. View Source
The PEG8 spacer markedly improves intrinsic linker‑payload solubility. The DMSO solubility of Mal‑PEG8‑Val‑Cit‑PAB‑MMAE is 110 mg/mL, compared with 40‑50 mg/mL for non‑PEGylated Val‑Cit‑PAB‑MMAE (no maleimide) and ≥54 mg/mL for MC‑Val‑Cit‑PAB‑MMAE . This ≥2‑fold increase in solubility translates directly into improved aqueous processability during conjugation, reduced need for organic co‑solvents, and lower propensity for ADC aggregation.
DMSO SolubilityData to verify
110 mg/mL (67.6 mM)
Higher solubility supports conjugation process and reduces aggregation risk
Cross‑study comparable; compare with MC‑VC‑PAB‑MMAE at ≥54 mg/mL
MC‑Val‑Cit‑PAB‑MMAE: ≥54 mg/mL; Val‑Cit‑PAB‑MMAE (no maleimide): 40‑50 mg/mL
Quantified Difference
~2.0‑fold higher solubility vs. MC‑Val‑Cit‑PAB‑MMAE; ~2.2‑2.8‑fold vs. non‑maleimide Val‑Cit‑PAB‑MMAE
Conditions
DMSO, ultrasonic dissolution, ambient temperature
Why This Matters
Higher intrinsic solubility facilitates conjugation at higher payload concentrations, reduces the risk of precipitation during ADC preparation, and minimizes process‑related aggregation—a key consideration for scaled ADC manufacturing.
In a direct comparative study, DAR 8 trastuzumab ADCs were prepared using cleavable pendant‑type PEG linkers of varying lengths (PEG4, PEG8, PEG12) incorporating the Val‑Cit‑PAB‑MMAE motif. Hydrophobic interaction chromatography (HIC) confirmed that increasing PEG chain length systematically reduced overall ADC hydrophobicity: PEG8‑ and PEG12‑ADCs eluted earlier than PEG4‑ADCs. Stability studies at 40 °C in formulation buffer further showed that aggregate content decreased as PEG length increased, with PEG8‑ and PEG12‑ADCs exhibiting substantially lower aggregation than PEG4‑ADCs [1]. Class‑level evidence establishes that non‑PEGylated Val‑Cit‑PAB‑MMAE ADCs are severely limited to DAR 3‑4, beyond which hydrophobicity‑driven aggregation becomes prohibitive [2]; PEG8 thus uniquely enables homogeneous DAR 8 conjugation while maintaining acceptable aggregation profiles.
Aggregation SuppressionHead‑to‑head
PEG8‑ADC: low HIC retention, low aggregate PEG4‑ADC: higher retention, more aggregates Non‑PEGylated: DAR limited to 3–4
PEG8 uniquely enables stable high‑DAR ADC with acceptable aggregation
ADC hydrophobicity (HIC retention) and aggregation (SEC at 40 °C)
Target Compound Data
PEG8‑ADC (DAR 8): low HIC retention; low aggregate content
Comparator Or Baseline
PEG4‑ADC (DAR 8): higher HIC retention and higher aggregate content; Non‑PEGylated ADC: DAR limited to 3‑4 due to aggregation
Quantified Difference
PEG8 reduced HIC retention and aggregate content relative to PEG4; non‑PEGylated ADC cannot achieve DAR 8 without aggregation
Conditions
Trastuzumab‑based ADCs; HIC analysis; 40 °C stability study in formulation buffer monitored by native SEC
Why This Matters
Aggregation is a critical quality attribute for ADC developability: it compromises manufacturing yield, accelerates clearance, and can increase immunogenicity risk. The PEG8 spacer enables high‑DAR ADC generation with low aggregation—directly expanding the accessible therapeutic design space.
[1] JITC (2025) '953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs', Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
[2] Dumelin, C. et al. (2024) 'Exo‑Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates', Journal of Medicinal Chemistry, 67(20), pp. 18124–18138. View Source
PEG8 Establishes the PK Threshold for ADCs
A landmark study demonstrated that homogeneous DAR 8 ADCs prepared with PEGylated MMAE drug‑linkers exhibit a continuum of pharmacokinetic behaviours that mirror the length of the incorporated PEG chain. Non‑PEGylated ADCs (PEG0) produced the fastest clearance and the highest tissue MMAE Cmax values within the first day post‑dose, indicative of rapid non‑specific catabolism. Introduction of PEG4 slowed clearance and reduced tissue Cmax; PEG8 further reduced clearance rates, reaching a threshold beyond which additional PEG units (PEG12) provided no additional pharmacokinetic benefit [1][2]. This establishes PEG8 as the minimal‑effective chain length for maximal PK optimisation among PEGylated Val‑Cit‑PAB‑MMAE constructs.
Clearance decreases progressively from PEG0→PEG4→PEG8; no further reduction with PEG12. Tissue Cmax inversely correlated with PEG chain length.
Conditions
Non‑targeting DAR 8 ADCs in Sprague‑Dawley rats; intravenous dosing; MMAE quantitation in plasma and tissues
Why This Matters
Rapid non‑specific clearance of hydrophobic ADCs limits tumour exposure and increases normal‑tissue toxicity. Selecting a PEG8‑based linker‑payload ensures maximal PK benefit without the synthetic complexity and cost of longer PEG chains that offer no additional advantage.
ADC pharmacokineticsPEGylationtissue MMAE Cmax
[1] Simmons, J. et al. (2017) 'Abstract 60: Reducing toxicity of antibody‑drug conjugates through modulation of pharmacokinetics', Cancer Research, 77(13_Supplement), pp. 60–60. View Source
[2] Lyon, R.P. et al. (2015) 'Reducing hydrophobicity of homogeneous antibody‑drug conjugates improves pharmacokinetics and therapeutic index', Nature Biotechnology, 33(7), pp. 733–735. View Source
PEG8-ADC In Vivo Efficacy Advantage
In the pendant‑type PEG linker study, in vivo anti‑tumour activity in HER2+ xenograft models was strongest for DAR 8 ADCs bearing PEG8 and PEG12 linkers, correlating with their superior pharmacokinetic profiles. DAR 8 PEG4‑ADC showed weaker activity, and the non‑PEGylated DAR 4 control—representative of the clinically established MC‑Val‑Cit‑PAB‑MMAE architecture—was the least efficacious [1]. Notably, DAR 8 PEG12‑ADC exhibited no body weight loss and the highest tolerability, while PEG8‑ADC retained strong efficacy with acceptable tolerability. This demonstrates that incorporation of a PEG8 spacer into the Val‑Cit‑PAB‑MMAE scaffold enables effective high‑DAR ADCs that outperform the conventional DAR 4 non‑PEGylated benchmark in vivo.
In Vivo Anti‑Tumour ActivityHead‑to‑head
Ranking: PEG12 ≥ PEG8 > PEG4 > non‑PEGylated DAR 4
HER2+ xenograft mouse model; DAR 8 ADCs with pendant‑type PEG linkers; trastuzumab backbone
Why This Matters
The data confirm that PEG8 is sufficient to unlock the efficacy benefit of DAR 8 while maintaining tolerability, providing a practical optimal balance between potency and safety for procurement decisions.
ADC in vivo efficacyxenograft modelDAR8 therapeutic window
[1] JITC (2025) '953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs', Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
PEG8 Reduces Antigen-Independent Hematotoxicity
In a Sprague‑Dawley rat toxicology study, non‑PEGylated non‑targeting MMAE ADCs exhibited rapid non‑specific cellular uptake and catabolism, with peak plasma and tissue MMAE concentrations reached within the first day, accompanied by significant hematologic toxicity (histologic bone marrow depletion, decreased neutrophils, platelets, and reticulocytes). ADCs incorporating PEG chains of four, eight, or twelve units showed progressively slower uptake, lower peak tissue payload concentrations, and substantially reduced hematologic toxicity [1]. This class‑level finding indicates that PEG8‑equipped linker‑payloads—including Mal‑PEG8‑Val‑Cit‑PAB‑MMAE—provide a meaningful reduction in antigen‑independent toxicity compared to non‑PEGylated alternatives.
Hematotoxicity ReductionClass‑level inference
PEG8‑ADC class: lower tissue MMAE Cmax, reduced bone marrow depletion vs. non‑PEGylated
Non‑PEGylated ADC: peak tissue [MMAE] within day 1; pronounced bone marrow depletion; delayed haematologic recovery
Quantified Difference
Progressive reduction in toxicity parameters from PEG0 → PEG4 → PEG8
Conditions
Non‑targeting DAR 8 ADCs; intravenous dosing in Sprague‑Dawley rats
Why This Matters
Antigen‑independent toxicity is a major dose‑limiting factor for MMAE‑based ADCs. The PEG8 spacer directly addresses this liability, enabling higher or repeated dosing with improved safety margins.
ADC tolerabilitybone marrow toxicitytherapeutic index
[1] Simmons, J. et al. (2020) 'Reducing the antigen‑independent toxicity of antibody‑drug conjugates by minimizing their non‑specific clearance through PEGylation', Toxicology and Applied Pharmacology, 392, 114932. View Source
PEG8 Preserves Potency and Payload Stability
In the pendant‑type PEG linker study, all DAR 8 ADCs (PEG4, PEG8, PEG12) demonstrated IC50 values in the nanomolar range against HER2+ cell lines, with no significant differences between the PEGylated variants [1]. This confirms that the PEG8 spacer does not interfere with lysosomal Val‑Cit cleavage or intracellular MMAE release—retaining full cytotoxic potency. By contrast, non‑PEGylated Val‑Cit linkers are susceptible to premature payload release in circulation due to linker instability, a liability documented for the conventional Val‑Cit platform [2]. The PEG8 spacer therefore preserves target‑mediated cytotoxicity while the overall PEGylated ADC design improves plasma stability and reduces systemic payload leakage.
Procurement of a PEG8 linker‑payload ensures that the critical design goals—potent cytotoxicity upon internalisation combined with enhanced plasma stability—are achieved simultaneously without requiring trade‑offs between linker length and potency.
ADC in vitro cytotoxicityHER2+ cancer cellslinker stability
[1] JITC (2025) '953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs', Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
[2] Dumelin, C. et al. (2024) 'Exo‑Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates', Journal of Medicinal Chemistry, 67(20), pp. 18124–18138. View Source
Mal‑PEG8‑Val‑Cit‑PAB‑MMAE Applications
Homogeneous High-DAR ADC Generation
Mal‑PEG8‑Val‑Cit‑PAB‑MMAE is the linker‑payload of choice when a homogeneous DAR 8 ADC is required from non‑engineered (native cysteine) antibodies. The PEG8 spacer provides sufficient hydrophilicity to offset the hydrophobicity of eight MMAE molecules, preventing aggregation that would otherwise occur with non‑PEGylated Val‑Cit‑PAB‑MMAE [1]. The resulting DAR 8 ADCs retain nanomolar in vitro potency and demonstrate superior in vivo anti‑tumour efficacy compared to DAR 4 non‑PEGylated controls [2].
PK–Tolerability Optimization for MMAE ADCs
For programmes where accelerated plasma clearance and antigen‑independent toxicity have been observed with hydrophobic linker‑payloads, Mal‑PEG8‑Val‑Cit‑PAB‑MMAE offers a well‑validated solution. The PEG8 chain length sits at the threshold beyond which no further clearance reduction is achieved [1], while simultaneously reducing tissue MMAE Cmax and associated bone marrow toxicity relative to non‑PEGylated ADCs [2]. This makes it the most resource‑efficient choice for maximising therapeutic index without the added synthetic burden of longer PEG chains.
Scalable ADC Process with High Solubility and Low Aggregation
The 2‑fold higher DMSO solubility of Mal‑PEG8‑Val‑Cit‑PAB‑MMAE (110 mg/mL) compared with MC‑Val‑Cit‑PAB‑MMAE (≥54 mg/mL) [1][2] translates into tangible process advantages: higher payload concentrations during conjugation, reduced organic co‑solvent requirements, and lower aggregation risk during formulation. These attributes are critical when transitioning ADC constructs from discovery to pilot‑scale manufacturing, where aggregation‑related yield losses and quality deviations must be minimised.
Linker-Payload Benchmarking in SAR Studies
Mal‑PEG8‑Val‑Cit‑PAB‑MMAE serves as an excellent reference standard in SAR campaigns exploring novel cleavable linkers or hydrophilic modifiers. Because PEG8 represents the minimum PEG length that achieves maximal pharmacokinetic benefit and maintains full in vitro potency [1][2], it provides a rigorous comparator for evaluating whether new linker chemistries can match or exceed the PEG8 performance benchmark in aggregation, PK, efficacy, and tolerability assays.
Application
Selection Property
Validation Focus
Homogeneous High‑DAR ADC Generation
PEG8‑mediated hydrophilicity
DAR 8 aggregation control and conjugation process
PK‑Tolerability Optimisation
PEG8 clearance threshold
PK profile and antigen‑independent toxicity review
Scalable ADC Process Development
High intrinsic linker solubility
Conjugation processability and aggregation risk
Linker‑Payload Benchmarking in SAR Studies
PEG8 performance benchmark
Comparative SAR and developability assessment
[1] Burke, P.J. et al. (2017) 'Optimization of a PEGylated Glucuronide‑Monomethylauristatin E Linker for Antibody–Drug Conjugates', Molecular Cancer Therapeutics, 16(1), pp. 116–123. View Source
[2] Simmons, J. et al. (2020) 'Reducing the antigen‑independent toxicity of antibody‑drug conjugates by minimizing their non‑specific clearance through PEGylation', Toxicology and Applied Pharmacology, 392, 114932. View Source
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